molecular formula C10H10Cl3NO2 B11018328 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide

2,2,2-trichloro-N-(2-methoxybenzyl)acetamide

Cat. No.: B11018328
M. Wt: 282.5 g/mol
InChI Key: LQMKAWWEBVZZGR-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 It is a derivative of acetamide, characterized by the presence of three chlorine atoms and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide typically involves the reaction of trichloroacetonitrile with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove chlorine atoms, potentially forming less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products may include partially or fully dechlorinated acetamide derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.

Scientific Research Applications

2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide is unique due to the position of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

2,2,2-trichloro-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-16-8-5-3-2-4-7(8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

LQMKAWWEBVZZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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